N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Overview
Description
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an allyloxy group, a bromine atom, and a methoxy group attached to a benzyl ring, along with a propen-1-amine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Methoxylation: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Allylation: The allyloxy group is introduced through an allylation reaction using allyl bromide and a base like sodium hydride or potassium tert-butoxide.
Amination: The propen-1-amine moiety is introduced via a nucleophilic substitution reaction using propenylamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or chromium trioxide.
Reduction: LiAlH4, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: De-brominated products.
Substitution: Azides, thioethers, ethers.
Scientific Research Applications
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, while in biology, it may serve as a probe to study protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(allyloxy)-3-methoxybenzylidene]-5-bromo-2-ethoxybenzohydrazide
- N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride
- N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-2-methyl-2-propanamine hydrochloride
Uniqueness
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy, bromo, and methoxy groups allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2.ClH/c1-4-6-16-10-11-8-12(15)14(18-7-5-2)13(9-11)17-3;/h4-5,8-9,16H,1-2,6-7,10H2,3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGXANEEMTARN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Br)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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